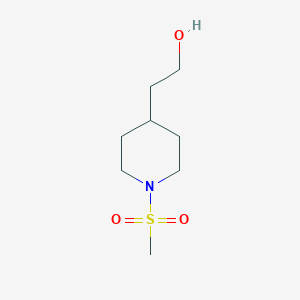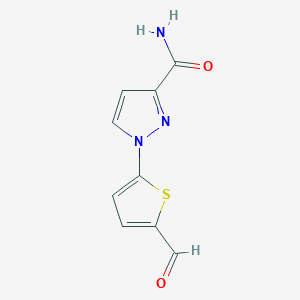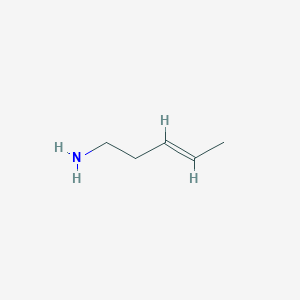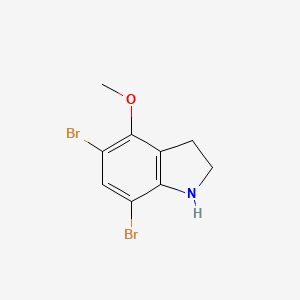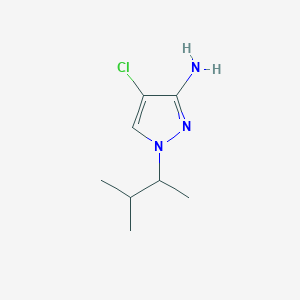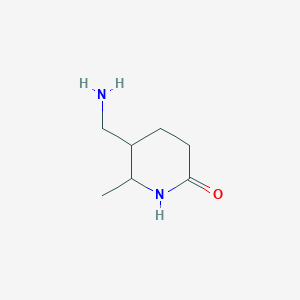
5-(Aminomethyl)-6-methylpiperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Aminomethyl)-6-methylpiperidin-2-one is a heterocyclic organic compound with a piperidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-6-methylpiperidin-2-one can be achieved through several methods. One common approach involves the reductive amination of 6-methylpiperidin-2-one with formaldehyde and ammonia or an amine source under hydrogenation conditions. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are often used to facilitate this reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of bio-renewable feedstocks and green chemistry principles is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-6-methylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to different amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) with catalysts like Pd/C or PtO2.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions include various substituted piperidines, ketones, and carboxylic acids .
Scientific Research Applications
5-(Aminomethyl)-6-methylpiperidin-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.
Industry: The compound is used in the production of polymers and other industrial chemicals .
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-6-methylpiperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are crucial for understanding its effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Aminomethylpiperidine
- 5-(Aminomethyl)-2-furanmethanol
- 5-Hydroxy-2-aminomethyl-1H-indole-3-carboxylic acids
Uniqueness
5-(Aminomethyl)-6-methylpiperidin-2-one is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C7H14N2O |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
5-(aminomethyl)-6-methylpiperidin-2-one |
InChI |
InChI=1S/C7H14N2O/c1-5-6(4-8)2-3-7(10)9-5/h5-6H,2-4,8H2,1H3,(H,9,10) |
InChI Key |
GVNHYSWEDIAZBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCC(=O)N1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[tert-Butyl(methyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B13309199.png)
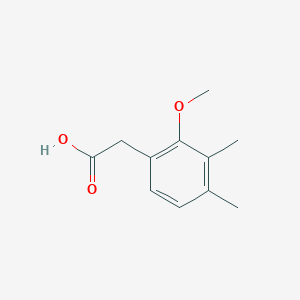

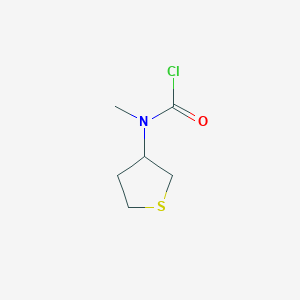
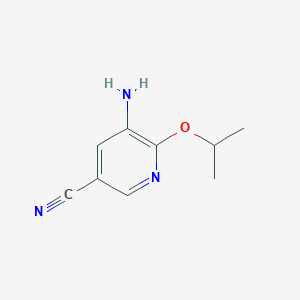
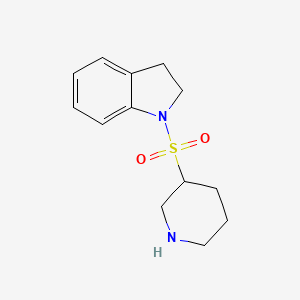
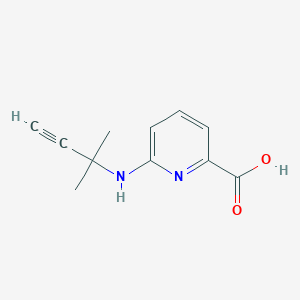
![2-[2-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B13309244.png)
